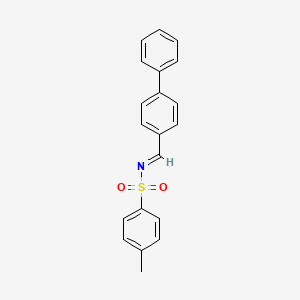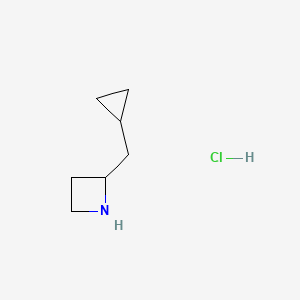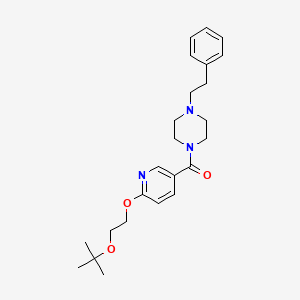![molecular formula C10H11FN2O6S B2412724 MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate CAS No. 2288708-51-8](/img/structure/B2412724.png)
MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the molecular formula C10H11FN2O6S. It is known for its unique structural features, which include a fluoro-nitrophenyl group and a methanesulfonamido group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate typically involves the reaction of methyl glycinate with 4-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl glycinate attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamido group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluoro-2-nitrophenyl)acetate
- Methyl 2-(4-chloro-2-nitrophenyl)methanesulfonamidoacetate
- Methyl 2-(4-bromo-2-nitrophenyl)methanesulfonamidoacetate
Uniqueness
MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is unique due to the presence of both a fluoro-nitrophenyl group and a methanesulfonamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(4-fluoro-N-methylsulfonyl-2-nitroanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O6S/c1-19-10(14)6-12(20(2,17)18)8-4-3-7(11)5-9(8)13(15)16/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLBRNONNWFVEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C=C(C=C1)F)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2412648.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)
![N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2412653.png)
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)
![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)



![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)

